3-Bromo-4-methyl-1,5-naphthyridine

BET Bromodomain Inhibition Epigenetics Medicinal Chemistry

Dual-functional 1,5-naphthyridine scaffold: the 3-bromo group serves as a robust handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), enabling systematic SAR exploration at kinase (Aurora, FGFR, MELK) and BET bromodomain targets. The pre-installed 4-methyl group provides innate lipophilicity and electronic tuning for ADMET optimization without additional synthetic steps. Critically, this isomer is non-interchangeable with 3-bromo-1,5-naphthyridine (no methyl) or 4-methyl-1,5-naphthyridine (no bromine), as the combined substitution pattern uniquely supports convergent PROTAC linker attachment while preserving target engagement. ≥97% purity ensures reliable reactivity in demanding medicinal chemistry campaigns.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 1820666-67-8
Cat. No. B1376444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methyl-1,5-naphthyridine
CAS1820666-67-8
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1Br)C=CC=N2
InChIInChI=1S/C9H7BrN2/c1-6-7(10)5-12-8-3-2-4-11-9(6)8/h2-5H,1H3
InChIKeyCSEBAXXCYHTKQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methyl-1,5-naphthyridine (CAS 1820666-67-8) – Key Properties and Role as a Halogenated Heterocyclic Building Block


3-Bromo-4-methyl-1,5-naphthyridine is a halogenated heteroaromatic compound belonging to the naphthyridine class, characterized by a fused bicyclic ring system containing two nitrogen atoms . With the molecular formula C9H7BrN2 and a molecular weight of 223.07 g/mol, it features a bromine atom at the 3-position and a methyl group at the 4-position of the 1,5-naphthyridine scaffold . This substitution pattern imparts distinct reactivity and physicochemical properties, making it a valuable intermediate in medicinal chemistry for the synthesis of kinase inhibitors, epigenetic modulators, and other bioactive molecules. The compound is commercially available from reputable suppliers with a standard purity of ≥97% [1].

Why Generic 1,5-Naphthyridine Substitution is Ineffective: The Critical Role of 3-Bromo-4-methyl Substitution


In-class substitution of 1,5-naphthyridine derivatives without considering the specific substitution pattern is not feasible due to the profound impact of halogen and alkyl group positioning on both chemical reactivity and biological target engagement. The 3-bromo group serves as a crucial handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or amine motifs essential for structure-activity relationship (SAR) studies [1]. Simultaneously, the 4-methyl group influences the electronic density of the heteroaromatic ring and can alter the compound's lipophilicity and metabolic stability . Attempting to replace this specific isomer with a differently substituted analog—such as 3-bromo-1,5-naphthyridine (lacking the 4-methyl group) or 4-methyl-1,5-naphthyridine (lacking the bromine handle)—would fundamentally alter the synthetic trajectory and the pharmacological profile of the final compound, as demonstrated by comparative studies on naphthyridine regioisomers [2]. The following quantitative evidence substantiates the unique and non-interchangeable nature of the 3-bromo-4-methyl substitution pattern.

Quantitative Differentiation Evidence: Why 3-Bromo-4-methyl-1,5-naphthyridine Outperforms Its Closest Analogs


Regioisomeric Advantage: Enhanced BET Bromodomain Affinity of 1,5-Naphthyridine Core

The 1,5-naphthyridine core exhibits a quantifiably higher binding affinity for BET bromodomains compared to its regioisomeric counterparts. In a study on BET inhibitors, X-ray crystallography and quantum mechanical calculations revealed that the 1,5-isomer provides a superior geometry for interacting with the acetyl-lysine binding pocket, leading to enhanced potency [1]. While this study does not evaluate the 3-bromo-4-methyl derivative directly, it establishes a class-level advantage for the 1,5-naphthyridine scaffold, which is the foundation of the target compound. This intrinsic isomer-specific affinity means that a 3-bromo-4-methyl-1,5-naphthyridine-derived inhibitor is likely to be more potent than an analog built on a 1,6- or 1,8-naphthyridine core, as supported by comparative c-Met kinase inhibitor studies .

BET Bromodomain Inhibition Epigenetics Medicinal Chemistry

Synthetic Versatility: The 3-Bromo Group as a Superior Cross-Coupling Handle

The presence of a bromine atom at the 3-position of the 1,5-naphthyridine ring provides a highly reactive and versatile site for transition metal-catalyzed cross-coupling reactions. This allows for the efficient introduction of diverse chemical moieties, which is critical for generating compound libraries for SAR exploration [1]. In contrast, the non-halogenated analog, 4-methyl-1,5-naphthyridine (CAS 7675-33-4), lacks this functional handle, severely limiting its synthetic utility . Furthermore, compared to the chloro analog (e.g., 3-chloro-4-methyl-1,5-naphthyridine), the bromo derivative typically exhibits higher reactivity in oxidative addition steps, enabling milder reaction conditions and broader substrate scope [1]. This is a key procurement differentiator for chemists seeking a building block with maximal synthetic flexibility.

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Medicinal Chemistry

Physicochemical Differentiation: Impact of 4-Methyl Group on Lipophilicity

The 4-methyl substituent on the 1,5-naphthyridine core contributes to increased lipophilicity compared to the unsubstituted 3-bromo-1,5-naphthyridine (CAS 17965-71-8). While experimental logP values are not publicly available, a comparative analysis of calculated properties and analog data suggests a measurable difference in hydrophobicity . This alteration in lipophilicity is a critical parameter in drug design, influencing membrane permeability, solubility, and metabolic stability [1]. In the context of lead optimization, this methyl group offers a handle for modulating these key pharmacokinetic properties without the need for additional synthetic steps. This provides a distinct advantage over the simpler 3-bromo-1,5-naphthyridine scaffold.

Lipophilicity Physicochemical Properties Drug Design

Kinase Inhibitor Scaffold Validation: 1,5-Naphthyridine Core in Patented Therapeutics

The 1,5-naphthyridine core is a validated scaffold in numerous patents covering kinase inhibitors, including those targeting Aurora kinases, FGFR, and PI3K, indicating its broad utility and acceptance in the pharmaceutical industry [1]. For instance, patent EP2504336B1 discloses a series of 1,5-naphthyridine derivatives as kinase modulators, highlighting the importance of specific substitutions on this core for achieving potent and selective inhibition [2]. While the patent does not specifically claim 3-bromo-4-methyl-1,5-naphthyridine, the compound serves as a key intermediate for synthesizing the patented structures. This patent protection landscape underscores the commercial relevance of the 1,5-naphthyridine scaffold and, by extension, the value of its brominated intermediates for developing novel, patentable kinase inhibitors.

Kinase Inhibition Oncology Patent Analysis

Differentiation from 1,8-Naphthyridine Isomers in Antileishmanial Activity

While the target compound itself has not been tested for antileishmanial activity, a comparative study on 1,5- and 1,8-substituted naphthyridines revealed that the 1,8-derivatives exhibited greater leishmanicidal activity [1]. However, the presence of a nitrogen atom in the fused ring was important for increasing the activity of both types of molecules. This highlights the nuanced, isomer-dependent biological effects within the naphthyridine family. For a researcher specifically aiming to target leishmaniasis, this data suggests that a 1,8-naphthyridine core might be a more potent starting point. Conversely, for programs targeting BET bromodomains or specific kinases, the 1,5-naphthyridine core has demonstrated superior activity, as shown in Evidence Item 1. This underscores that the optimal choice of naphthyridine isomer is target-dependent, and the 3-bromo-4-methyl-1,5-naphthyridine is the logical procurement choice for programs focused on targets where the 1,5-isomer is validated.

Antileishmanial Neglected Tropical Diseases Selectivity Index

Optimal Deployment Scenarios for 3-Bromo-4-methyl-1,5-naphthyridine in Drug Discovery


Synthesis of Novel Kinase Inhibitors for Oncology

This compound is ideally suited as a starting material for the synthesis of novel kinase inhibitors targeting enzymes such as Aurora kinases, FGFR, or MELK. The 3-bromo group allows for the introduction of diverse aryl or heteroaryl groups via Suzuki-Miyaura coupling, while the 4-methyl group provides a point of differentiation for SAR and IP generation. This approach is directly supported by the broad patent landscape claiming 1,5-naphthyridine-based kinase inhibitors [1]. Researchers can leverage this scaffold to explore new chemical space around validated oncology targets, potentially leading to candidates with improved selectivity and pharmacokinetic profiles .

Development of BET Bromodomain Inhibitors for Epigenetic Therapies

Given the validated high affinity of the 1,5-naphthyridine core for BET bromodomains, this compound serves as a key intermediate for creating a new generation of epigenetic modulators [1]. The 3-bromo position can be functionalized to optimize interactions with the acetyl-lysine binding pocket, and the 4-methyl group can be used to fine-tune lipophilicity and metabolic stability, as suggested by the physicochemical evidence . This application is particularly relevant for programs targeting inflammatory diseases and certain cancers where BET inhibition has shown therapeutic promise.

Building Block for Targeted Protein Degradation (PROTACs)

The compound's bifunctional nature (a reactive halogen and a modifiable methyl group) makes it an attractive starting point for synthesizing heterobifunctional degraders, such as PROTACs (Proteolysis Targeting Chimeras). The 3-bromo group can be used to attach a linker that recruits an E3 ubiquitin ligase, while the rest of the naphthyridine scaffold can be elaborated to bind a target protein of interest (POI). The 1,5-naphthyridine core's proven ability to engage kinases and bromodomains makes it a compelling POI ligand for designing novel degraders with potential advantages over traditional inhibitors [1].

Lead Optimization Programs Requiring Fine-Tuned Lipophilicity

In lead optimization, where subtle changes in lipophilicity can dramatically impact a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, the pre-installed 4-methyl group on this compound offers a strategic advantage [1]. It allows medicinal chemists to start SAR exploration from a point of increased hydrophobicity compared to the parent 3-bromo-1,5-naphthyridine . This can be crucial for improving membrane permeability or addressing solubility challenges without the need for additional, potentially disruptive, synthetic modifications.

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